

# Application Note: Quantification of Orthosulfamuron in Rice using HPLC-MS/MS

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## Compound of Interest

Compound Name: Orthosulfamuron

Cat. No.: B1249393

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## Abstract

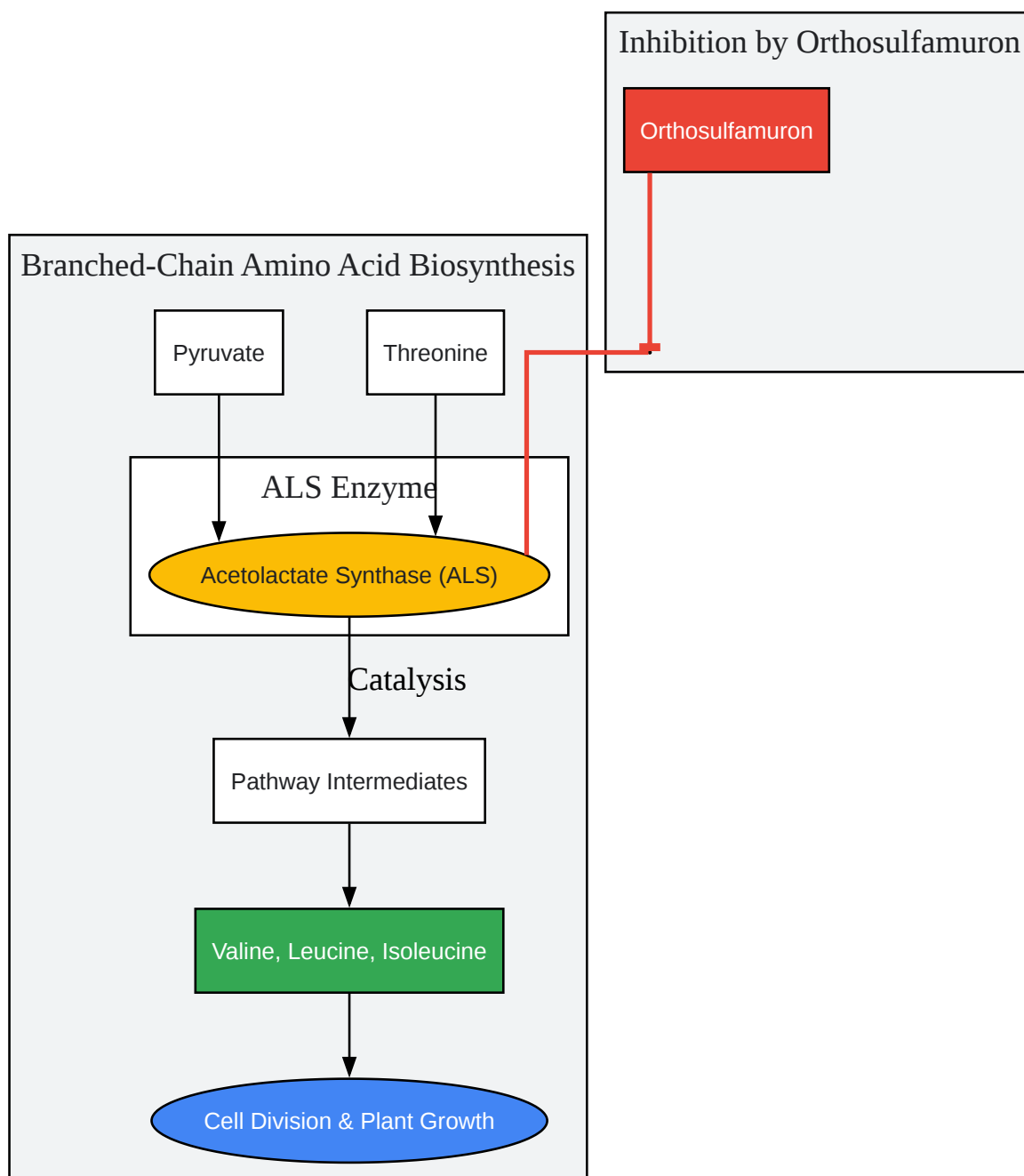
This application note details a robust and sensitive method for the quantification of the herbicide **Orthosulfamuron** in rice matrices using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction and cleanup, ensuring high recovery and matrix effect reduction. The validated method demonstrates excellent linearity, precision, and accuracy, with a Limit of Quantification (LOQ) well below the maximum residue limits set by regulatory bodies, making it suitable for routine monitoring and food safety applications.

## Introduction

**Orthosulfamuron** is a sulfonylurea herbicide used for controlling a variety of weeds in rice cultivation.<sup>[1]</sup> Its mode of action involves the inhibition of the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants.<sup>[1]</sup> Due to its potential for persistence in the environment and presence in food commodities, a reliable and sensitive analytical method for its quantification is essential. This document provides a detailed protocol for the analysis of **Orthosulfamuron** in unpolished rice and rice straw by HPLC-MS/MS.

## Signaling Pathway of Orthosulfamuron

**Orthosulfamuron** disrupts the biosynthesis of essential branched-chain amino acids—valine, leucine, and isoleucine—by inhibiting the acetolactate synthase (ALS) enzyme. This enzyme catalyzes the initial step in the synthesis pathway. Its inhibition leads to a deficiency in these vital amino acids, ultimately halting cell division and plant growth.



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Caption: Mode of action of **Orthosulfamuron**.

## Experimental Protocol

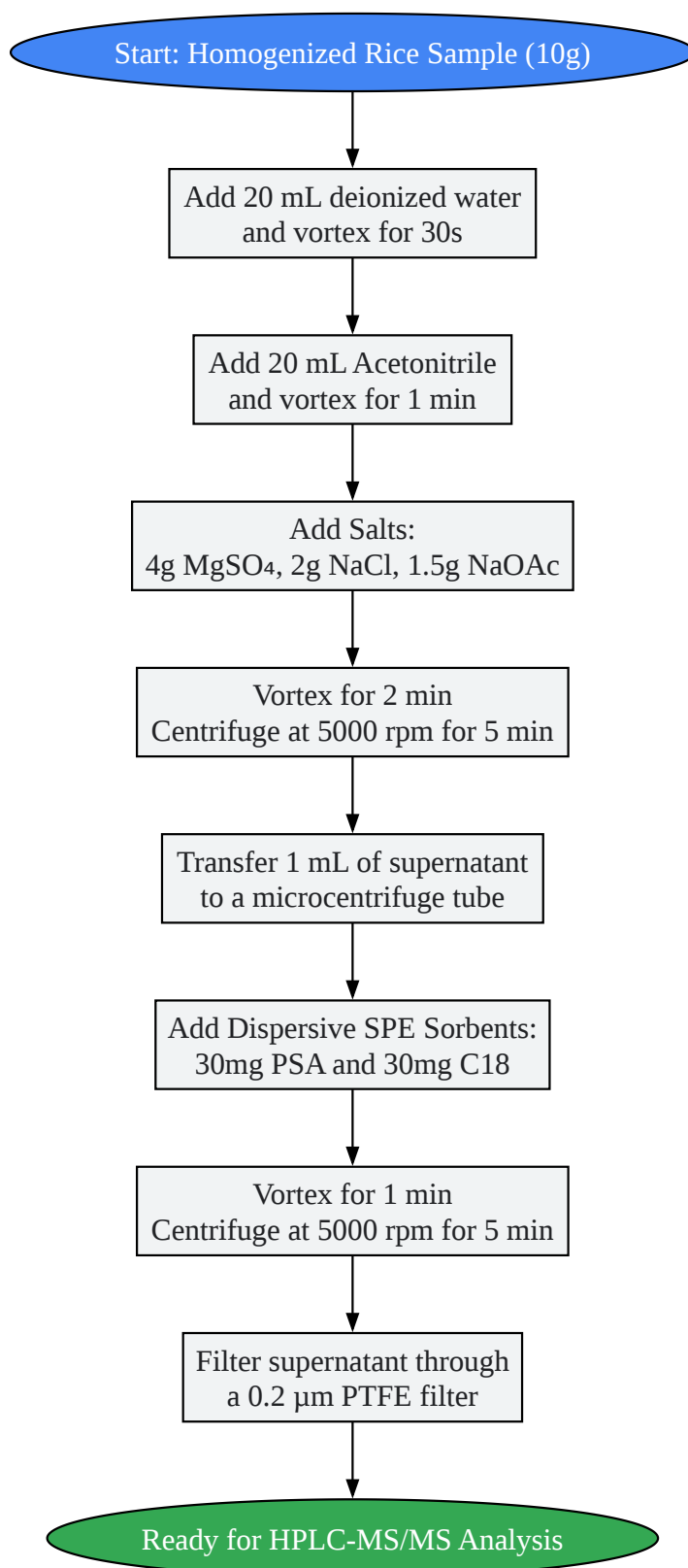
This protocol is based on the validated method described by Lee et al. (2015).

## Materials and Reagents

- **Orthosulfamuron** analytical standard (99.34% purity)
- Acetonitrile (HPLC grade)
- Sodium chloride (NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Sodium acetate (NaOAc)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Polytetrafluoroethylene (PTFE) membrane filters (0.2 µm)
- Deionized water

## Sample Preparation (Modified QuEChERS)

The following workflow outlines the sample preparation process for both unpolished rice and rice straw.



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Caption: Experimental workflow for sample preparation.

#### Detailed Steps:

- Weigh 10 g of homogenized unpolished rice or 5 g of rice straw into a 50 mL centrifuge tube.
- Add 20 mL of deionized water and vortex for 30 seconds.
- Add 20 mL of acetonitrile and vortex for 1 minute.
- Add 4 g of anhydrous  $\text{MgSO}_4$ , 2 g of  $\text{NaCl}$ , and 1.5 g of  $\text{NaOAc}$ .
- Immediately vortex the mixture for 2 minutes to prevent the formation of salt agglomerates.
- Centrifuge the tube at 5000 rpm for 5 minutes at 5°C.
- Transfer 1 mL of the upper acetonitrile layer to a 1.5 mL microcentrifuge tube containing 30 mg of PSA and 30 mg of C18 sorbent.
- Vortex the tube for 1 minute and then centrifuge at 5000 rpm for 5 minutes.
- Filter the resulting supernatant through a 0.2  $\mu\text{m}$  PTFE syringe filter into an autosampler vial for analysis.<sup>[1]</sup>

## HPLC-MS/MS Conditions

#### HPLC System:

- Column: C18 column (e.g., 100 mm  $\times$  2.1 mm, 3.5  $\mu\text{m}$  particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Gradient:
  - 0-1 min: 5% B
  - 1-5 min: Linear gradient to 95% B
  - 5-7 min: Hold at 95% B

- 7-7.1 min: Return to 5% B
- 7.1-10 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min
- Injection Volume: 5  $\mu$ L
- Column Temperature: 40°C

#### Mass Spectrometer:

- Ionization Mode: Electrospray Ionization, Positive (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
  - Precursor Ion (m/z): 425.1
  - Product Ions (m/z): 182.1 (quantifier), 154.1 (qualifier)
- Capillary Voltage: 3.3 kV
- Source Temperature: 120°C
- Desolvation Temperature: 350°C

## Results and Discussion

The analytical method was validated for linearity, recovery, precision, and sensitivity. Matrix-matched calibration curves were used to compensate for matrix effects, which were observed to cause signal suppression.<sup>[2]</sup>

## Method Validation Data

The quantitative performance of the method is summarized in the table below. The method demonstrates good linearity over the concentration range of 0.01–2.0 mg/kg, with determination coefficients ( $R^2$ )  $\geq 0.997$ .<sup>[3]</sup> Recovery rates were within the acceptable range of 70-120%, and precision, expressed as relative standard deviation (RSD), was below 8%.<sup>[3][4]</sup>

Matrix	Spiking Level (mg/kg)	Recovery (%)	RSD (%)	Linearity (R <sup>2</sup> )	LOD (mg/kg)	LOQ (mg/kg)
Unpolished Rice	0.1	92.7	5.4	0.999	0.01	0.03
	0.5	88.8	5.6			
Rice Straw	0.1	100.6	4.2	0.997	0.01	0.03
	0.5	88.1	7.7			

Data sourced from Lee et al., J Adv Res, 2015.[1][3][4]

The Limit of Quantification (LOQ) was established at 0.03 mg/kg, which is below the Maximum Residue Limit (MRL) of 0.05 mg/kg for **Orthosulfamuron** in rice as set by the Ministry of Food and Drug Safety in the Republic of Korea, indicating the method's suitability for regulatory compliance testing.[3]

## Conclusion

The HPLC-MS/MS method presented provides a reliable, sensitive, and effective protocol for the quantification of **Orthosulfamuron** in rice. The modified QuEChERS sample preparation is efficient and yields high recovery rates. This application note serves as a comprehensive guide for researchers and analytical scientists in food safety and agricultural monitoring laboratories.

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- To cite this document: BenchChem. [Application Note: Quantification of Orthosulfamuron in Rice using HPLC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1249393#hplc-ms-ms-method-for-orthosulfamuron-quantification-in-rice]

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